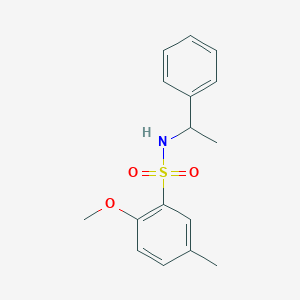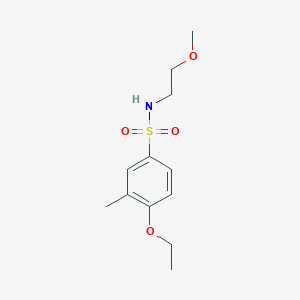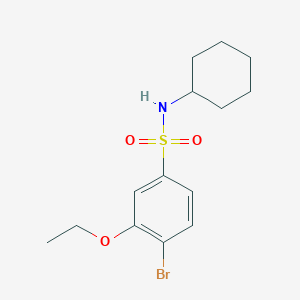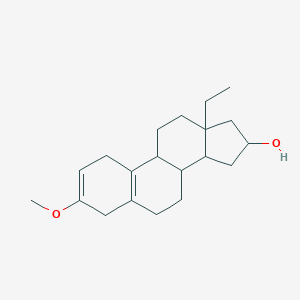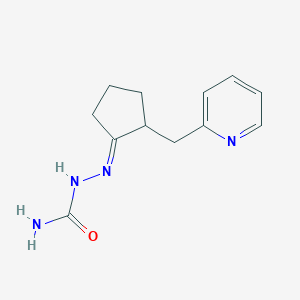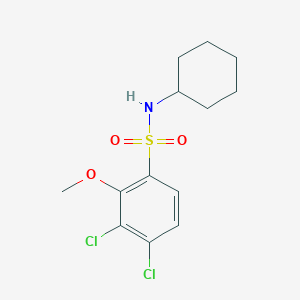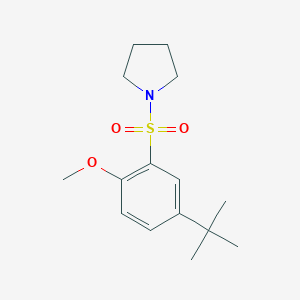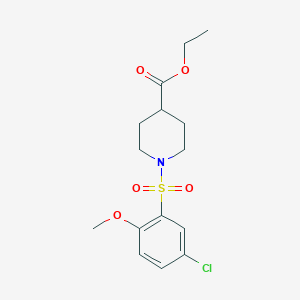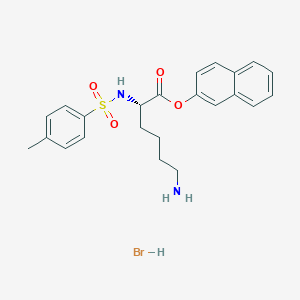
Tétraborate de lithium
Vue d'ensemble
Description
Lithium tetraborate, also known as lithium borate, is an inorganic compound with the formula Li2B4O7 . It is a colorless solid used in making glasses and ceramics . Its structure consists of a polymeric borate backbone, with Li+ centers bound to four and five oxygen ligands .
Synthesis Analysis
The synthesis of lithium tetraborate can be achieved in the presence of carbon dioxide (CO2) in an aqueous phase . A two-step process has been developed, which includes an aqueous phase reaction of lithium carbonate and boric acid in the presence of CO2 at different pressures . The second step involves the crystallization and thermal treating of the product obtained from step one at temperatures between 300 and 400°C for 1 hour .Molecular Structure Analysis
The reliability of various quantum-chemical approaches for the calculation of bulk properties of lithium tetraborate Li2B4O7 was examined . Lattice parameters and the electronic structure obtained with density-functional theory (DFT), with DFT−Hartree−Fock (HF) hybrid methods, and with the semiempirical method MSINDO were compared to available experimental data .Chemical Reactions Analysis
Lithium tetraborate is often used in spectrometry as a fusion flux for sample preparation . Samples prepared using a lithium tetraborate fusion flux are highly accurate . When using a fusion flux for sample preparation, there are specific considerations that must be made to ensure the best sample .Physical And Chemical Properties Analysis
Lithium tetraborate has a molar mass of 169.11 g/mol . It appears as a white powder with a density of 2.4 g/cm3 in solid form . It is moderately soluble in water and has a melting point of 917 °C .Applications De Recherche Scientifique
Détection de scintillation neutronique
Le tétraborate de lithium est utilisé comme détecteur de scintillation neutronique en raison de sa capacité à soutenir une réaction nucléaire et à détecter les neutrons. Il est particulièrement précieux dans la recherche en physique où la détection des neutrons est cruciale .
Dosimétrie thermoluminescente
Ce composé est important dans le domaine de la dosimétrie thermoluminescente. Il est utilisé pour mesurer les radiations ionisantes et est particulièrement bénéfique en raison de son équivalence aux tissus humains, ce qui le rend idéal pour les applications cliniques et la radiothérapie .
Réactif analytique en ICP-AES
Le this compound sert de réactif analytique pour l'analyse des éléments majeurs et traces dans divers matériaux, notamment les cendres volantes de charbon et les échantillons environnementaux, lorsqu'on utilise la spectrométrie d'émission atomique par plasma à couplage inductif (ICP-AES) .
Méthode de fusion au borax
En analyse géochimique, le this compound est utilisé dans la méthode de fusion au borax pour modifier les échantillons de poudre minérale en vue d'une analyse par spectroscopie de fluorescence X à dispersion de longueur d'onde (WDXRF) .
Fabrication de verres et de céramiques
Il sert d'ingrédient dans la fabrication de verres et de céramiques, où ses propriétés aident à former les structures matérielles souhaitées .
Applications pyroélectriques et piézoélectriques
Le this compound est reconnu pour ses propriétés pyroélectriques et piézoélectriques, ce qui en fait un matériau potentiel pour les capteurs de pression et les dispositifs à ondes acoustiques de surface (SAW) .
Mécanisme D'action
Target of Action
Lithium tetraborate (Li2B4O7) primarily targets neutron detection applications . It has a large neutron capture cross-section due to the presence of 10B and 6Li isotopes . The compound can be enriched with these isotopes, and it readily accepts the incorporation of dopants such as Cu, Ag, and rare earth elements . These dopants enhance the luminescence by increasing recombination sites and adding luminescence lines .
Mode of Action
Lithium tetraborate interacts with its targets by capturing neutrons. The compound’s electronic structure and translucent nature make it an effective scintillator medium . The inclusion of rare earth dopants in the Li+ sites improves the luminescent properties and the neutron detection efficiency of Li2B4O7 .
Biochemical Pathways
The biochemical pathways affected by lithium tetraborate are primarily related to its luminescent properties. The compound’s interaction with neutrons and the subsequent recombination of electrons at the dopant sites result in the emission of light . This luminescence is a key aspect of its function in neutron detection applications .
Result of Action
The primary result of lithium tetraborate’s action is the emission of light upon neutron capture . This luminescence, enhanced by the presence of dopants, allows for effective neutron detection . Additionally, lithium tetraborate demonstrates significant structural stability at high temperatures .
Action Environment
The action of lithium tetraborate can be influenced by environmental factors such as temperature and pressure . The compound exhibits significant structural stability at high temperatures and pressures, which can affect its luminescent properties and, consequently, its efficacy in neutron detection .
Safety and Hazards
Orientations Futures
Lithium tetraborate shows promise as a scintillator medium for neutron detection applications . The inherently large neutron capture cross-section due to 10B and 6Li isotopes and the ease with which Li2B4O7 can be enriched with these isotopes, combined with the facile inclusion of rare earth dopants, are expected to improve the luminescent properties, as well as the neutron detection efficiency, of Li2B4O7 .
Analyse Biochimique
Biochemical Properties
Lithium tetraborate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the notable interactions is with nucleic acids, where lithium tetraborate is used as a buffer in gel electrophoresis for the separation of DNA and RNA . This compound helps maintain the stability of nucleic acids during the electrophoresis process, ensuring accurate results.
Additionally, lithium tetraborate interacts with various enzymes involved in metabolic pathways. For instance, it has been observed to influence the activity of certain hydrolases and oxidoreductases, which are crucial for cellular metabolism . The nature of these interactions often involves the stabilization of enzyme structures and the modulation of their catalytic activities.
Cellular Effects
Lithium tetraborate exerts several effects on different types of cells and cellular processes. One of the primary effects is on cell signaling pathways. Lithium tetraborate has been shown to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and regulation . This modulation can lead to changes in gene expression and alterations in cellular metabolism.
In terms of cellular metabolism, lithium tetraborate has been found to affect the glycolytic pathway by influencing the activity of key enzymes such as hexokinase and phosphofructokinase . These changes can result in altered energy production and metabolic flux within the cell. Furthermore, lithium tetraborate has been reported to impact the expression of genes involved in stress response and apoptosis, highlighting its potential role in cell survival and adaptation mechanisms .
Molecular Mechanism
The molecular mechanism of action of lithium tetraborate involves several key interactions at the molecular level. One of the primary mechanisms is the binding of lithium ions to specific biomolecules, such as proteins and nucleic acids . This binding can lead to conformational changes in the biomolecules, affecting their stability and function.
Lithium tetraborate also acts as an enzyme modulator, either inhibiting or activating enzyme activities depending on the context . For example, it has been shown to inhibit certain phosphatases, leading to increased phosphorylation of target proteins and subsequent changes in cellular signaling pathways . Additionally, lithium tetraborate can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of lithium tetraborate can change over time due to factors such as stability and degradation. Studies have shown that lithium tetraborate is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure.
Long-term exposure to lithium tetraborate has been associated with changes in cellular metabolism and gene expression . For instance, prolonged treatment with lithium tetraborate can lead to the upregulation of stress response genes and the activation of protective pathways . These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical and cellular impacts of lithium tetraborate.
Dosage Effects in Animal Models
The effects of lithium tetraborate in animal models vary with different dosages. At low doses, lithium tetraborate has been found to have minimal toxic effects and can even exhibit protective properties in certain contexts . At higher doses, lithium tetraborate can induce toxic effects, including alterations in cellular metabolism and increased oxidative stress .
Threshold effects have been observed in studies where specific dosages of lithium tetraborate are required to elicit significant biological responses . For example, low doses may not produce noticeable changes in cellular function, while higher doses can lead to pronounced effects on cell signaling pathways and gene expression . It is crucial to carefully determine the appropriate dosage when using lithium tetraborate in experimental settings to avoid adverse effects.
Metabolic Pathways
Lithium tetraborate is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways influenced by lithium tetraborate is the glycolytic pathway, where it modulates the activity of enzymes such as hexokinase and phosphofructokinase . These interactions can lead to changes in metabolic flux and the production of metabolic intermediates.
Additionally, lithium tetraborate has been shown to affect the pentose phosphate pathway, which is essential for the generation of reducing equivalents and nucleotide synthesis . By influencing the activity of enzymes in this pathway, lithium tetraborate can impact the overall metabolic balance within the cell. These effects on metabolic pathways highlight the compound’s potential role in regulating cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of lithium tetraborate within cells and tissues involve specific transporters and binding proteins. Lithium ions, a component of lithium tetraborate, are known to be transported across cell membranes through ion channels and transporters . Once inside the cell, lithium ions can interact with various intracellular proteins and organelles, influencing their localization and function.
Lithium tetraborate can also accumulate in specific tissues, depending on the presence of binding proteins and transporters . For example, in neuronal cells, lithium ions can be transported into the mitochondria, where they may affect mitochondrial function and energy production . Understanding the transport and distribution mechanisms of lithium tetraborate is crucial for elucidating its cellular and systemic effects.
Subcellular Localization
The subcellular localization of lithium tetraborate is influenced by targeting signals and post-translational modifications. Lithium ions can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through interactions with targeting signals on proteins . These interactions can affect the activity and function of lithium tetraborate within different subcellular compartments.
For instance, in the nucleus, lithium tetraborate can interact with transcription factors and other regulatory proteins, influencing gene expression and chromatin structure . In the mitochondria, lithium ions can modulate mitochondrial function and energy production by interacting with key enzymes involved in oxidative phosphorylation . These subcellular localization patterns highlight the diverse roles of lithium tetraborate in cellular processes.
Propriétés
IUPAC Name |
dilithium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B4O7.2Li/c5-1-9-3(7)11-4(8)10-2-6;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSHMSSXLYVAENJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].B(=O)OB([O-])OB([O-])OB=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B4Li2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1303-94-2 (Li2-B4O7 5H2O), 13453-69-5 (lithium-BHO2[1:1]) | |
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
169.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12007-60-2 | |
| Record name | Lithium borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007602 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boron lithium oxide (B4Li2O7) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Q & A
Q1: What is the molecular formula and weight of lithium tetraborate?
A1: Lithium tetraborate has the molecular formula Li₂B₄O₇ and a molecular weight of 169.11 g/mol.
Q2: What is the crystal structure of lithium tetraborate?
A2: At room temperature, lithium tetraborate crystallizes in a tetragonal crystal structure. []
Q3: What spectroscopic techniques are useful for characterizing lithium tetraborate?
A3: Various spectroscopic methods can be employed, including: * X-ray Diffraction (XRD): Provides information about the crystal structure and phase purity. [, , ] * Fourier Transform Infrared Spectroscopy (FTIR): Reveals information about the bonding structure, particularly the presence of BO₃ and BO₄ units. [, ] * Raman Spectroscopy: Complementary to FTIR, offering additional insights into vibrational modes and structural units. [] * Electron Paramagnetic Resonance (EPR): Useful for studying paramagnetic defects and dopant ions within the crystal lattice. [, , ] * Extended X-ray Absorption Fine Structure (EXAFS): Provides information about the local coordination environment and bond lengths around specific atoms, such as dopants. [, ]
Q4: How does the surface structure of lithium tetraborate vary?
A4: Lithium tetraborate exhibits different surface terminations depending on the crystallographic orientation. The (110) surface displays occupied electronic states within the band gap, while the (100) surface is dominated by unoccupied surface states within the gap. These distinct surface states influence the material's electronic properties. []
Q5: How do the mechanical properties of lithium tetraborate glass compare to its crystalline form?
A5: Nanoindentation studies reveal that lithium tetraborate glass exhibits lower hardness and Young's modulus compared to its single crystal counterpart. This difference indicates a lower resistance of the amorphous glass structure to elastic and plastic deformation. [, ]
Q6: Why is lithium tetraborate considered for radiation dosimetry?
A6: Lithium tetraborate exhibits thermoluminescence (TL), meaning it emits light upon heating after being exposed to ionizing radiation. This property, along with its tissue-equivalent composition, makes it suitable for measuring radiation doses. [, , ]
Q7: What makes lithium tetraborate promising for neutron detection?
A7:
High Neutron Capture Cross-Section: The presence of ⁶Li and ¹⁰B isotopes, which have high neutron capture cross-sections, makes it efficient in capturing neutrons. [, ]* Scintillation Properties: Upon neutron capture, lithium tetraborate exhibits scintillation, emitting light that can be detected and analyzed. [, ] * Translucency:* The wide band gap of lithium tetraborate makes it highly translucent, allowing efficient extraction of the scintillation light. []
Q8: How can the neutron capture efficiency of lithium tetraborate be enhanced?
A8: Doping lithium tetraborate with rare earth elements, such as Gd, can enhance neutron capture efficiency. The rare earth dopants, occupying Li+ sites, contribute to a higher neutron absorption cross-section. []
Q9: What role does doping play in the luminescent properties of lithium tetraborate?
A9: Doping lithium tetraborate with transition metals (e.g., Cu, Ag, Mn) or rare earth ions (e.g., Eu3+, Tb3+) significantly influences its luminescent properties. These dopants can create defect sites within the crystal lattice, acting as trapping and recombination centers for charge carriers. This interaction leads to characteristic luminescence emissions upon excitation. [, , , , , , ]
Q10: What is the significance of lithium tetraborate in X-ray fluorescence spectroscopy (XRFS)?
A10: Lithium tetraborate serves as a flux in XRFS sample preparation. It forms a homogeneous glass upon melting with the sample, eliminating matrix effects and enabling accurate elemental analysis. [, , , , , ]
Q11: How is lithium tetraborate employed in surface acoustic wave (SAW) devices?
A11: Lithium tetraborate is investigated as a substrate material for SAW devices due to its: * High electromechanical coupling coefficient: Enables efficient conversion between electrical and acoustic energy, crucial for SAW device performance. [, ] * Low temperature coefficient of SAW velocity: Ensures stable operation over a range of temperatures. [, , ]
Q12: What are the advantages of using lithium tetraborate in nonlinear optics?
A12: Lithium tetraborate is attractive for nonlinear optical applications due to its: * Wide Transparency Range: Allows efficient transmission of both fundamental and generated wavelengths, especially in the ultraviolet (UV) region. [, ] * High Damage Threshold: Enables handling high-power laser beams without damage, crucial for nonlinear optical processes. [, ]
Q13: How is lithium tetraborate used in second harmonic generation (SHG)?
A13: Lithium tetraborate is employed in whispering gallery resonators (WGRs) for SHG. These resonators enhance light intensity within a small volume, enabling efficient frequency doubling even with materials possessing small nonlinear coefficients. [, ]
Q14: What are the common methods for synthesizing lithium tetraborate?
A14:* Solid-State Reaction: Involves high-temperature reactions between lithium and boron oxide precursors. []* Hydrothermal Synthesis: Crystals are grown from aqueous solutions at elevated temperatures and pressures. [, ]* Water/Solution Assisted Synthesis: Uses water or solutions to facilitate the formation of lithium tetraborate nanocrystals. []
Q15: What challenges are associated with the hydrothermal growth of lithium tetraborate?
A15: Hydrothermal growth often yields lithium gamma-metaborate (LiBO₂) as a more thermodynamically stable phase. Achieving pure lithium tetraborate requires careful control of reaction parameters and an understanding of the kinetic factors governing crystal growth. []
Q16: How does carbon dioxide influence the synthesis of lithium tetraborate?
A16: Introducing carbon dioxide during the aqueous phase reaction of lithium carbonate and boric acid can enhance the dissolution rate of the reactants. This process facilitates faster and potentially more controlled synthesis of lithium tetraborate. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



